molecular formula C13H14ClN2O3Re B3144657 Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) CAS No. 55658-96-3

Chlorotricarbonyl(2,2'-bipyridine)rhenium(I)

Cat. No. B3144657
CAS RN: 55658-96-3
M. Wt: 467.92 g/mol
InChI Key: OIHGBLVGCYSIJW-UHFFFAOYSA-M
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Description

Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is an organometallic compound with the linear formula C13H8ClN2O3Re . It is a yellow solid and is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Synthesis Analysis

The synthesis of Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) can be achieved from 2,2’-Bipyridine and Rhenium Pentacarbonyl Chloride .


Molecular Structure Analysis

The molecular structure of Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is represented by the formula C13H8ClN2O3Re . It has a molecular weight of 461.88 .


Chemical Reactions Analysis

Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is used as a catalyst for the reduction of carbon dioxide and carbonyls .


Physical And Chemical Properties Analysis

Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is a yellow solid . The exact mass and the monoisotopic mass of the compound are 461.978098 g/mol .

Scientific Research Applications

Sol-Gel Derived Material Studies

Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) has been utilized in fluorescence depolarization experiments to study sol-gel-derived materials like silica and aluminosilicate. These studies reveal insights into the fluidity of the local environment around the probe molecule during the gelation, aging, and drying phases of these materials (McKiernan, Zink, & Dunn, 1992).

Photophysical and Computational Studies

This compound has been a subject of photophysical and computational studies, particularly in its derivatives like chloro and pyridinate derivatives of rhenium(I) tricarbonyl complexes. These studies focus on the absorption, emission, and electronic and vibrational properties of these complexes, providing a deeper understanding of their behavior in various states (Kirgan et al., 2007).

Biomedical Imaging

In the field of biomedical imaging, a derivative, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, has shown potential as a thiol-reactive luminescent agent. It exhibits properties like a long luminescence lifetime and a large Stokes shift, and has been found to accumulate in mitochondria, demonstrating its potential for targeted biological imaging (Amoroso et al., 2008).

Spectroscopic Properties

The spectroscopic and excited-state properties of luminescent rhenium(I) N-heterocyclic carbene complexes, including those containing 2,2'-bipyridine, have been extensively studied. These studies offer insights into their molecular structures, luminescence data, and the nature of their emissions, which are important for applications in photonic and electronic devices (Xue et al., 1998).

Crystal Structure and Magnetic Properties

The crystal structure and magnetic properties of compounds like Tetraphenylarsonium Tetrachloro(oxalato)rhenate(IV) and Bis(2,2'-bipyridine)tetrachloro(μ-oxalato)copper(II)rhenium(IV) have been characterized, offering valuable information on their structural and magnetic behavior. Such studies contribute to the understanding of the interactions and properties of these complexes (Chiozzone et al., 1999).

Polymeric Applications

The synthesis of hyperbranched polymers containing a rhenium bipyridine complex demonstrates an application in the field of materials science. These polymers can form monolayers on substrates, suggesting their potential use in constructing multilayer ultrathin film devices (Tse et al., 2004).

Mechanism of Action

Rhenium tricarbonyl complexes bearing 2,2’-bipyridine ligands are well-established molecular electrocatalysts for the selective reduction of CO2 to CO .

Safety and Hazards

The compound poses an explosion hazard . Its combustion can lead to the release of irritating gases and vapors . The safety data sheet indicates that it has hazard statements H315-H320-H335 .

properties

IUPAC Name

chlororhenium;formaldehyde;2-pyridin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.3CH2O.ClH.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-2;;/h1-8H;3*1H2;1H;/q;;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHGBLVGCYSIJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C=O.C=O.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Re]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN2O3Re
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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